
Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methoxy, and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- typically involves the bromination of 3-methoxy-4-(phenylmethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 2-bromo-3-methoxy-4-(phenylmethoxy)benzoic acid.
Reduction: 2-bromo-3-methoxy-4-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.
Industry: In the materials science industry, Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can be used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.
Molecular Targets and Pathways: The molecular targets and pathways involved would depend on the specific application and the biological system being studied. For example, in drug development, the compound’s derivatives might target specific enzymes or receptors in the body.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the phenylmethoxy group.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution pattern.
4-Bromo-2-methoxybenzaldehyde: Another isomer with different substitution pattern.
Uniqueness: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is unique due to the presence of both bromine and phenylmethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
499218-04-1 |
|---|---|
Molekularformel |
C15H13BrO3 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
2-bromo-3-methoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FITADBAWNBBZNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Br)C=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




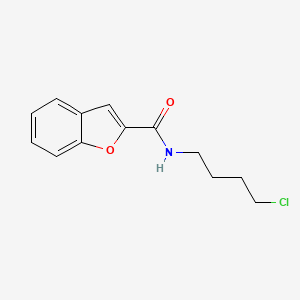
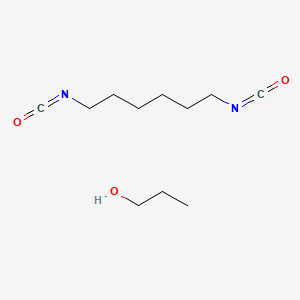
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)

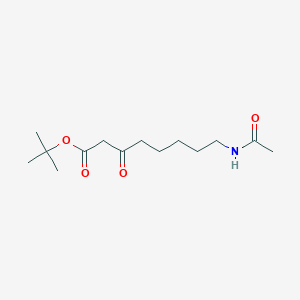
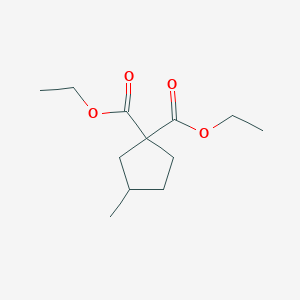
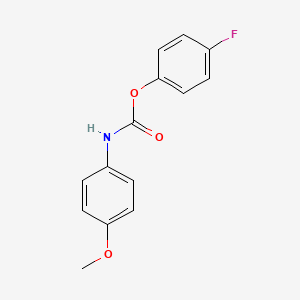
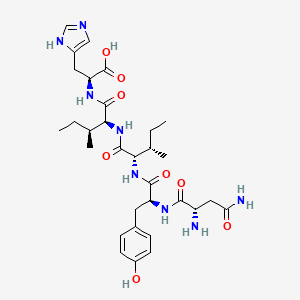
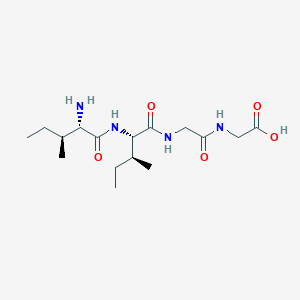
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
